dTDP-4-dehydro-6-deoxy-alpha-D-glucose

Description

Structure

3D Structure

Properties

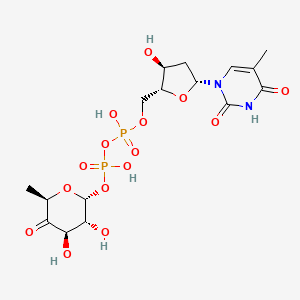

Molecular Formula |

C16H24N2O15P2 |

|---|---|

Molecular Weight |

546.31 g/mol |

IUPAC Name |

[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,12+,13-,15-/m1/s1 |

InChI Key |

PSXWNITXWWECNY-UCBTUHGZSA-N |

SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |

Isomeric SMILES |

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |

Canonical SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |

Synonyms |

dTDP-6-deoxy-D-xylo-4-hexulose dTDP-DXH thymidine diphosphate-6-deoxy-D-xylo-4-hexulose thymidine diphosphate-6-deoxy-xylo-4-hexulose thymidine diphosphate-6-deoxy-xylo-4-hexulose, alpha-isome |

Origin of Product |

United States |

Biosynthesis of Deoxythymidine Diphosphate 4 Dehydro 6 Deoxy α D Glucose

Enzymatic Conversion by Deoxythymidine Diphosphate Glucose 4,6-Dehydratase (RmlB)

Genetic Basis and Regulation of rmlB Expression in Prokaryotes

The synthesis of dTDP-4-dehydro-6-deoxy-α-D-glucose is catalyzed by the enzyme dTDP-D-glucose 4,6-dehydratase, which is encoded by the rmlB gene. The expression of this gene is a critical control point in the biosynthetic pathway of dTDP-L-rhamnose, a crucial component of the cell wall in many bacteria. researchgate.net In prokaryotes, genes involved in a common metabolic pathway are frequently organized into clusters called operons, allowing for coordinated regulation. libretexts.orgkhanacademy.org

The rml genes are typically found in such an operon structure. For instance, in many Gram-negative bacteria like Salmonella enterica, the genes rmlA, rmlB, rmlC, and rmlD, which encode the four enzymes of the dTDP-L-rhamnose pathway, are organized in a single rml operon. nih.gov This arrangement ensures that the proteins are synthesized in concert when the final product, L-rhamnose, is required for cell wall construction.

In the Gram-positive bacterium Streptococcus pyogenes (Group A Streptococcus), rmlB and rmlC are clustered in an operon with rmlA in the specific order rmlACB. nih.gov Similarly, the thermophilic Gram-positive bacterium Aneurinibacillus thermoaerophilus also possesses a rhamnose biosynthesis operon containing the rmlB gene. nih.gov

The regulation of gene expression in prokaryotes can occur through various mechanisms, including repression and induction, which control the initiation of transcription. khanacademy.orgnih.gov Regulatory proteins, known as repressors or activators, bind to specific DNA sequences within the operon to inhibit or enhance the binding of RNA polymerase, thereby controlling the synthesis of the messenger RNA (mRNA) that codes for the enzymes. khanacademy.orgbiologydiscussion.com Changes in the intracellular levels of metabolites can trigger these regulatory proteins, allowing the bacterium to respond to its metabolic status. libretexts.org For the rml operon, the expression is tightly linked to the requirements for lipopolysaccharide (LPS) O-antigen or other cell surface glycans, ensuring that the precursor dTDP-4-dehydro-6-deoxy-α-D-glucose is produced when needed for cell envelope biogenesis. proteopedia.orguniprot.org

Interspecies Variations and Homologs of RmlB

The enzyme dTDP-glucose 4,6-dehydratase (RmlB) is highly conserved across a wide range of bacterial species, reflecting the fundamental importance of the dTDP-L-rhamnose pathway. nih.gov Homologs of the RmlB enzyme are found in numerous Gram-negative and Gram-positive bacteria, including Escherichia coli, Salmonella enterica, Streptococcus suis, Mycobacterium tuberculosis, and Aneurinibacillus thermoaerophilus. researchgate.netnih.govnih.govuniprot.org

Despite high structural and functional conservation, interspecies variations exist. nih.gov Protein sequence alignments of RmlB homologs from several streptococcal species and S. enterica reveal high homology, and importantly, all catalytic residues are conserved. nih.gov The enzyme is typically a homodimer, with each subunit containing a Rossmann fold for binding the essential NAD⁺ cofactor. proteopedia.orgwikipedia.org Crystal structures of RmlB from different bacterial species confirm this high degree of structural conservation. nih.gov

However, notable differences in enzyme stability have been observed. For example, the RmlB enzyme from the thermophile Aneurinibacillus thermoaerophilus DSM 10155 exhibits significantly greater thermal stability compared to its homolog from the mesophile Salmonella enterica LT2. At 37°C, the RmlB from A. thermoaerophilus has a half-life of 11 hours, which is 11 times longer than that of the S. enterica enzyme. nih.gov This enhanced stability is a key adaptation to the high-temperature environment of the thermophilic organism.

The table below summarizes key characteristics and variations of RmlB homologs in different prokaryotic species.

| Characteristic | Salmonella enterica | Streptococcus suis | Aneurinibacillus thermoaerophilus | Escherichia coli | Mycobacterium tuberculosis |

| Gene Name | rmlB | rmlB | rmlB | rfbB, rmlB | rmlB (Rv3464) |

| Operon Structure | Part of rml operon | Clustered with rmlA and rmlC | Part of rml operon | Part of rfb operon | Genes for RmlA-D are present |

| Quaternary Structure | Homodimer | Homodimer | Homodimer | Homodimer | Homodimer |

| Key Function | LPS O-antigen biosynthesis | Cell wall polysaccharide biosynthesis | S-layer glycoprotein (B1211001) glycan formation | O-antigen biosynthesis | Mycolic acid-arabinogalactan-peptidoglycan complex linkage |

| Notable Feature | Well-studied model, but enzyme shows limited stability. nih.gov | High sequence homology with other streptococcal and S. enterica RmlB. nih.gov | High thermal stability of the enzyme. nih.gov | Involved in biosynthesis of D-fucofuranose, a component of O52 O antigen. uniprot.org | Essential for cell wall integrity, making it a therapeutic target. researchgate.netmit.edu |

Metabolic Fates and Downstream Biosynthetic Pathways Initiated by Deoxythymidine Diphosphate 4 Dehydro 6 Deoxy α D Glucose

Pathways to Specific Deoxysugars via Epimerization and Reduction

The transformation of dTDP-4-dehydro-6-deoxy-α-D-glucose into various other deoxysugars is primarily controlled by the action of specific epimerases and reductases. These enzymes precisely modify the stereochemistry and oxidation state of the sugar moiety, leading to distinct products. The fate of the intermediate is determined by the specific enzymatic machinery present in a given organism. For instance, the pathway to L-rhamnose involves both a 3,5-epimerase and a 4-reductase, while the synthesis of D-fucose requires only the action of a specific reductase. researchgate.netfrontiersin.org

Biosynthesis of Deoxythymidine Diphosphate L-Rhamnose

The biosynthesis of dTDP-L-rhamnose from dTDP-4-dehydro-6-deoxy-α-D-glucose is a two-step process catalyzed by the sequential action of the enzymes RmlC and RmlD. frontiersin.orgresearchgate.net This pathway is a common feature in many pathogenic bacteria, where L-rhamnose is a crucial component of the lipopolysaccharide (LPS) O-antigen, contributing to virulence. nih.govembopress.org The entire pathway from glucose-1-phosphate involves four enzymes (RmlA, RmlB, RmlC, and RmlD) and is tightly regulated. frontiersin.orgnih.gov

The enzyme dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC, EC 5.1.3.13), also known as dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase, catalyzes the third step in the dTDP-L-rhamnose pathway. nih.govproteopedia.org It converts dTDP-4-dehydro-6-deoxy-α-D-glucose to dTDP-4-dehydro-6-deoxy-L-lyxo-4-hexulose (also known as dTDP-4-dehydro-β-L-rhamnose). uniprot.org This reaction involves a complex double epimerization at both the C3' and C5' positions of the sugar ring. uniprot.orgnih.gov

Structurally, RmlC is distinct from other known epimerases and represents a unique class of carbohydrate epimerase. nih.gov It functions as a dimer, with the active site located at the interface between the two monomers. nih.gov The catalytic mechanism involves four stereospecific proton transfers, and the substrate undergoes a significant conformational change during the reaction, appearing to operate via an intermediate with an unusual twist-boat conformation. nih.gov The enzyme abstracts and then reintroduces protons at the C3' and C5' positions, effectively inverting the stereochemistry at these centers to produce the L-lyxo isomer. uniprot.orgnih.gov

The final step in the biosynthesis of dTDP-L-rhamnose is catalyzed by dTDP-4-dehydrorhamnose reductase (RmlD, EC 1.1.1.133), also referred to as dTDP-6-deoxy-L-lyxo-4-hexulose reductase. wellcomeopenresearch.orguniprot.org This enzyme reduces the C4'-keto group of dTDP-4-dehydro-6-deoxy-L-lyxo-4-hexulose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose. wellcomeopenresearch.orgfrontiersin.org

RmlD is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is dependent on the cofactor NADPH for its enzymatic activity. wellcomeopenresearch.orgembopress.org The reaction mechanism involves the transfer of a hydride ion from NADPH to the C4' carbonyl of the substrate. wellcomeopenresearch.orgyoutube.com This stereospecific reduction results in the formation of the L-rhamnose sugar with the correct configuration. As RmlD has no mammalian homologue and is essential for the survival and virulence of several pathogens, it is considered a promising target for the development of new therapeutic agents. wellcomeopenresearch.org

Biosynthesis of Deoxythymidine Diphosphate D-Fucose

In some bacteria, dTDP-4-dehydro-6-deoxy-α-D-glucose serves as the precursor for the synthesis of dTDP-D-fucose. researchgate.net D-fucose is a less common deoxysugar compared to its L-isomer, but it is found in the O-antigens of certain bacterial serotypes, such as Aggregatibacter actinomycetemcomitans Y4. researchgate.netebi.ac.uk The pathway to dTDP-D-fucose branches off directly from the common intermediate. researchgate.net

The conversion of dTDP-4-dehydro-6-deoxy-α-D-glucose to dTDP-D-fucose is a single-step reaction catalyzed by the enzyme dTDP-4-dehydro-6-deoxyglucose reductase (Fcd, EC 1.1.1.266). researchgate.netuniprot.org This enzyme has also been referred to as dTDP-4-keto-6-deoxy-D-glucose reductase. ebi.ac.uk

The Fcd enzyme catalyzes the stereospecific reduction of the C4'-keto group of its substrate, leading directly to the formation of dTDP-D-fucopyranose. uniprot.org Unlike the RmlD enzyme in the L-rhamnose pathway, Fcd acts on the D-xylo intermediate without prior epimerization. The enzyme can utilize either NADH or NADPH as a cosubstrate, though it is often more efficient with NADH. uniprot.org Kinetic analyses have determined the Km values for dTDP-4-keto-6-deoxy-D-glucose and NADPH to be 97.3 µM and 28.7 µM, respectively, with the enzyme following a sequential mechanism. ebi.ac.uk

Biosynthesis of Deoxythymidine Diphosphate D-Mycaminose

The biosynthesis of the aminosugar D-mycaminose, a component of some macrolide antibiotics, also utilizes dTDP-4-dehydro-6-deoxy-α-D-glucose as a starting point. The initial step in this pathway involves an isomerization reaction that shifts the keto group from the C4' to the C3' position of the sugar ring. wikipedia.org

This transformation is catalyzed by the enzyme dTDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (Tyl1a, EC 5.3.2.4). wikipedia.org The enzyme facilitates the conversion of dTDP-4-dehydro-6-deoxy-α-D-glucopyranose into dTDP-3-dehydro-6-deoxy-α-D-glucopyranose. This isomerized product then enters a multi-step pathway involving transamination and other modifications to ultimately yield dTDP-D-mycaminose.

Data Tables

Table 1: Key Enzymes in the Metabolic Conversion of dTDP-4-dehydro-6-deoxy-α-D-glucose

| Enzyme Name | Abbreviation | EC Number | Substrate | Product | Cofactor | Organism Example |

| dTDP-4-dehydrorhamnose 3,5-epimerase | RmlC | 5.1.3.13 | dTDP-4-dehydro-6-deoxy-α-D-glucose | dTDP-4-dehydro-6-deoxy-L-lyxo-4-hexulose | None | Salmonella enterica nih.gov |

| dTDP-4-dehydrorhamnose reductase | RmlD | 1.1.1.133 | dTDP-4-dehydro-6-deoxy-L-lyxo-4-hexulose | dTDP-L-rhamnose | NADPH | Trichomonas vaginalis wellcomeopenresearch.org |

| dTDP-4-dehydro-6-deoxyglucose reductase | Fcd | 1.1.1.266 | dTDP-4-dehydro-6-deoxy-α-D-glucose | dTDP-D-fucose | NADH/NADPH | Aggregatibacter actinomycetemcomitans ebi.ac.uk |

| dTDP-4-oxo-6-deoxy-α-D-glucose-3,4-oxoisomerase | Tyl1a | 5.3.2.4 | dTDP-4-dehydro-6-deoxy-α-D-glucopyranose | dTDP-3-dehydro-6-deoxy-α-D-glucopyranose | None | Streptomyces fradiae wikipedia.org |

Deoxythymidine Diphosphate 4-Oxo-6-Deoxy-D-Glucose-3,4-Oxoisomerase (Tyl1a/QdtA) Mechanism

A pivotal step in diverting dTDP-4-dehydro-6-deoxy-α-D-glucose toward specific downstream pathways is the isomerization catalyzed by 3,4-oxoisomerases. These enzymes convert the 4-keto intermediate into a 3-keto intermediate, which can then undergo further modifications.

The enzyme QdtA, from the thermophilic organism Thermoanaerobacterium thermosaccharolyticum, is a dTDP-4-oxo-6-deoxy-D-glucose-3,4-oxoisomerase involved in the biosynthesis of dTDP-α-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-α-D-glucose). nih.govresearchgate.net QdtA catalyzes the conversion of dTDP-4-oxo-6-deoxy-D-glucose into dTDP-3-oxo-6-deoxy-D-glucose. nih.gov A crucial aspect of this reaction is that the enzyme retains the gluco-configuration at the C-4 position. nih.gov This is a key distinguishing feature from other isomerases, such as FdtA, which is involved in dTDP-α-D-Fucp3NAc biosynthesis and generates a product with a galacto-configuration at C-4. nih.gov The formation of the 3-oxo intermediate by QdtA is the committed step that channels the precursor into the D-Quip3NAc pathway. nih.gov Another enzyme in this class, Tyl1a, is involved in the biosynthesis of D-mycaminose, where it forms dTDP-3-dehydro-6-deoxy-α-D-glucopyranose. wikipedia.org

Biosynthesis of Deoxythymidine Diphosphate 3-Acetamido-3,6-Dideoxy-α-D-Glucose (D-Quip3NAc)

The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc) is a well-characterized pathway that highlights the sequential action of several enzyme classes following the formation of the initial dTDP-4-dehydro-6-deoxy-α-D-glucose intermediate. Derivatives of 3-amino-3,6-dideoxyhexoses like D-Quip3NAc are found in the S-layer glycoproteins of some bacteria and as components of lipopolysaccharide (LPS) O-antigens in Gram-negative bacteria. nih.govnih.gov

The pathway in Thermoanaerobacterium thermosaccharolyticum involves five distinct enzymatic steps: nih.govnih.gov

Synthesis of the Precursor : The pathway begins with dTDP-D-glucose, which is converted to dTDP-4-oxo-6-deoxy-D-glucose by the sequential action of a glucose-1-phosphate thymidylyltransferase (RmlA) and a dTDP-D-glucose 4,6-dehydratase (RmlB). nih.gov

Isomerization : The dTDP-4-oxo-6-deoxy-D-glucose is then acted upon by the 3,4-oxoisomerase QdtA, which converts it to dTDP-3-oxo-6-deoxy-D-glucose. nih.gov

Transamination : The resulting 3-keto sugar is a substrate for a transaminase (QdtB), which introduces an amino group at the C-3 position. nih.gov

Acetylation : Finally, an acetyltransferase (QdtC) transfers an acetyl group from acetyl-CoA to the newly installed amino group, yielding the final product, dTDP-α-D-Quip3NAc. nih.govnih.gov

There is strong evidence that this biosynthetic pathway is also utilized for producing precursors for LPS O-antigens and antibiotics in other bacteria. nih.gov

Biosynthesis of Other Unusual Deoxysugars

The dTDP-4-dehydro-6-deoxy-α-D-glucose intermediate is the progenitor of a remarkable variety of other deoxysugars, many of which are vital for the therapeutic efficacy of antibiotics. The specific pathway followed is determined by the unique combination of enzymes encoded within the biosynthetic gene cluster of the producing organism.

D-Desosamine : A 3-(dimethylamino)-3,4,6-trideoxyhexose (B12077665) found in macrolide antibiotics like erythromycin (B1671065), its biosynthesis in Streptomyces venezuelae requires six enzymes. wikipedia.orgnih.gov The pathway involves C-4 deoxygenation and the introduction of a dimethylamino group at C-3. wikipedia.orgnih.gov

Epivancosamine and Vancosamine (B1196374) : These 2,3,6-trideoxy-3-methylamino sugars are components of glycopeptide antibiotics like chloroeremomycin (B1668801) and vancomycin (B549263), respectively. wikipedia.orgnih.gov Their biosynthetic pathways are identical except for the final step. wikipedia.org In Amycolatopsis orientalis, five enzymes (homologs of EvaA-E) convert TDP-4-keto-6-deoxy-d-glucose into the final product through steps including C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and a final, stereospecific C-4 ketoreduction. wikipedia.orgnih.govnih.gov

Rubranitrose : This unique branched-chain, nitro-containing sugar is part of the antibiotic rubradirin (B610594) produced by Streptomyces achromogenes. researchgate.nettandfonline.com Its proposed biosynthesis starts from TDP-4-keto-6-deoxyglucose and involves a complex series of reactions including C-2 deoxygenation, C-3 methylation, and the introduction of a nitro group. researchgate.net

Daunosamine : This aminosugar is a key component of the anthracycline anticancer drugs daunorubicin (B1662515) and doxorubicin. nih.govwikipedia.org The biosynthesis of its activated precursor, dTDP-L-daunosamine, initiates from dTDP-4-keto-6-deoxy-D-glucose and proceeds through the action of several enzymes encoded by the dnm gene cluster. nih.govresearchgate.net

L-Mycarose : Found in the antibiotic tylosin (B1662201), L-mycarose is a 2,6-dideoxy-3-C-methylhexose. acs.orgnih.gov Its intricate biosynthesis in Streptomyces fradiae from the 4-keto-6-deoxy intermediate involves C-2 deoxygenation, C-3 keto-reduction, C-5 epimerization, C-3 methylation, and C-4 keto-reduction, catalyzed by enzymes encoded in the tyl gene cluster. acs.orgacs.org

L-Oleandrose and L-Olivose : L-oleandrose, a 2,6-dideoxy-3-O-methyl-hexose, is found in the antibiotic oleandomycin. nih.govwikipedia.org Its biosynthesis requires enzymes for C-2 deoxygenation, epimerization at C-3 and C-5, C-4 ketoreduction, and C-3 O-methylation. nih.gov L-olivose is a key intermediate in this pathway, preceding the methylation step. nih.gov

L-Megosamine : This 2,3,6-trideoxy-3-dimethylamino-D-glucose is found in the megalomicin (B10785579) complex. nih.gov Its production from TDP-4-keto-6-deoxy-d-glucose is achieved through five enzymatic steps catalyzed by proteins including a C-2 dehydratase, a C-3 aminotransferase, a C-3 N,N-dimethyltransferase, a C-5 epimerase, and a C-4 ketoreductase. nih.govnih.gov

D-Forosamine : A component of the insecticide spinosyn A, this 4-(dimethylamino)-2,3,4,6-tetradeoxy sugar is synthesized in Saccharopolyspora spinosa. utexas.edunih.gov Five enzymes (SpnO, N, Q, R, and S) catalyze its formation from TDP-4-keto-6-deoxy-d-glucose, involving sequential C-2 and C-3 deoxygenation, C-4 transamination, and N,N-dimethylation. nih.govebi.ac.uk

D-Angolosamine : The biosynthesis of this sugar, like other deoxysugars, is expected to proceed from the common dTDP-4-dehydro-6-deoxy-α-D-glucose intermediate through a dedicated set of tailoring enzymes.

The structural diversity of deoxysugars is significantly expanded by the action of epimerases and reductases, which precisely control the stereochemistry at various carbon centers.

Epimerases are responsible for inverting the stereochemistry at a specific carbon atom. For instance, in the biosynthesis of L-mycarose, the C-5 epimerase TylK is a key enzyme. acs.org Similarly, the enzyme EvaD catalyzes C-5 epimerization during the formation of vancosamine and epivancosamine. wikipedia.org In L-megosamine biosynthesis, MegDIV acts as a C-5 epimerase. nih.gov These enzymes often act on complex intermediates, and their timing within the pathway is critical for generating the correct final structure.

Reductases catalyze the reduction of keto groups, often in a stereospecific manner that determines the final configuration of the sugar. A prime example is the final step in vancosamine and epivancosamine biosynthesis, which are identical except for the C-4 ketoreductase (EvaE). wikipedia.org The EvaE enzyme from the vancomycin cluster produces vancosamine, while the homolog from the chloroeremomycin cluster produces epivancosamine, demonstrating how a single enzyme can dictate the stereochemical outcome. wikipedia.org Other key reductases include TylC2, a 4-ketoreductase in the L-mycarose pathway, and SpnN, a 3-ketoreductase in the D-forosamine pathway. acs.orgnih.gov

The addition of amino and methyl groups further functionalizes deoxysugars, often imparting crucial properties for biological activity.

Transaminases (or aminotransferases) are typically pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that introduce an amino group, usually by replacing a keto group. In desosamine (B1220255) biosynthesis, the PLP-dependent aminotransferase DesI catalyzes this key step. nih.gov Similarly, EvaB is the transaminase in the vancosamine pathway, and SpnR is a 4-aminotransferase in forosamine (B98537) biosynthesis. wikipedia.orgnih.gov Some aminotransferases, like MegDII in megosamine synthesis, can act on different keto-sugar substrates. nih.gov

Methyltransferases use S-adenosyl-L-methionine (SAM) as a methyl donor to add methyl groups to either oxygen or nitrogen atoms. N-methylation is common in aminosugars; for example, EvaC methylates the C-3 amino group in the epivancosamine pathway, and SpnS is a 4-amino-N,N-dimethyltransferase that installs two methyl groups in the final steps of forosamine biosynthesis. wikipedia.orgnih.gov O-methylation is exemplified by OleY, a 3-O-methyltransferase in the L-oleandrose pathway that acts on an L-olivose precursor. nih.govnih.gov

Biological Relevance and Functional Roles of Deoxysugars Derived from Deoxythymidine Diphosphate 4 Dehydro 6 Deoxy α D Glucose

Components of Bacterial Cell Wall Structures

The deoxysugars originating from dTDP-4-dehydro-6-deoxy-α-D-glucose are fundamental building blocks of the complex glycoconjugates that form the outer layers of both Gram-negative and Gram-positive bacteria, playing critical roles in structural integrity and interaction with the environment.

Lipopolysaccharide O-Antigens in Gram-Negative Bacteria

In Gram-negative bacteria, the O-antigen is the outermost region of the lipopolysaccharide (LPS) layer, contributing significantly to the serological specificity and pathogenicity of the organism. proteopedia.org This polysaccharide chain is often composed of repeating units that include various deoxysugars. A prominent example is L-rhamnose, a key component of the O-antigen in many pathogenic bacteria, including Salmonella enterica and Escherichia coli. proteopedia.orguniprot.orgresearchgate.net

The biosynthesis of dTDP-L-rhamnose from dTDP-4-dehydro-6-deoxy-α-D-glucose involves two additional enzymatic steps catalyzed by the RmlC and RmlD enzymes. researchgate.net

dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC) converts the precursor to dTDP-4-keto-L-rhamnose. researchgate.net

dTDP-4-dehydrorhamnose reductase (RmlD) then reduces this intermediate to the final product, dTDP-L-rhamnose. researchgate.net

This four-enzyme pathway (RmlA, RmlB, RmlC, RmlD) is a crucial metabolic route for providing the building blocks for O-antigen assembly. researchgate.netresearchgate.net The absence of this pathway in humans makes these enzymes potential targets for therapeutic intervention. researchgate.net

S-Layer Glycoproteins in Gram-Positive Bacteria

Many Gram-positive bacteria are covered by a paracrystalline surface layer (S-layer) composed of protein or glycoprotein (B1211001) subunits. nih.gov The glycan chains attached to these proteins are vital for cell shape, adhesion, and protection. The biosynthesis of these glycans also relies on deoxysugars derived from dTDP-4-dehydro-6-deoxy-α-D-glucose.

For instance, the S-layer glycan of Geobacillus tepidamans is made of repeating disaccharide units of L-rhamnose and D-fucose. nih.govresearchgate.net While the L-rhamnose is synthesized via the RmlC/D pathway as described above, the formation of dTDP-D-fucose follows a different path from the common intermediate. researchgate.netnih.gov The key enzyme, dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) , directly reduces dTDP-4-dehydro-6-deoxy-α-D-glucose to form dTDP-α-D-fucose. researchgate.netnih.gov The characterization of the fcd gene in G. tepidamans provided the first confirmation of this biosynthetic pathway in a Gram-positive organism. nih.gov

| Deoxysugar | Bacterial Structure | Organism Example | Function |

|---|---|---|---|

| L-Rhamnose | Lipopolysaccharide O-Antigen | Salmonella enterica, Escherichia coli | Contributes to serotype specificity and pathogenicity. proteopedia.orguniprot.org |

| D-Fucose | S-Layer Glycoprotein | Geobacillus tepidamans | Component of the repeating glycan unit essential for S-layer structure. nih.govresearchgate.net |

| L-Rhamnose | S-Layer Glycoprotein | Geobacillus tepidamans | Component of the repeating glycan unit essential for S-layer structure. nih.govresearchgate.net |

Integral Moieties of Natural Products and Antibiotics

Deoxysugars are quintessential components of many natural products, particularly antibiotics, where they are often essential for biological activity. washington.edukoreascience.kr They can influence the compound's solubility, stability, and, most importantly, its interaction with the molecular target. koreascience.kr The biosynthetic pathways for these crucial sugar moieties almost invariably proceed through the central intermediate, dTDP-4-dehydro-6-deoxy-α-D-glucose. washington.edu

Glycosylated Macrolide Antibiotics (e.g., Erythromycin (B1671065), Tylosin)

Macrolide antibiotics are characterized by a large lactone ring to which one or more deoxysugars are attached. researchgate.net The nature and attachment of these sugars are critical determinants of their antibacterial activity. researchgate.net

Erythromycin , produced by Saccharopolyspora erythraea, contains two deoxysugars: D-desosamine and L-mycarose. nih.govnih.gov Both are synthesized from the common dTDP-4-dehydro-6-deoxy-α-D-glucose intermediate through dedicated enzymatic pathways involving steps like transamination and methylation. nih.govnih.gov The genes governing the formation of these sugars are clustered together in the bacterial genome. nih.gov

Tylosin (B1662201) , from Streptomyces fradiae, is a 16-membered macrolide with three attached sugars: D-mycaminose, D-mycinose, and L-mycarose. koreascience.kr The biosynthesis of D-mycaminose, a deoxyaminosugar, involves a transamination step acting on a derivative of dTDP-4-dehydro-6-deoxy-α-D-glucose. nih.govwikipedia.org The flexibility of these pathways has been exploited to create novel erythromycin and tylosin analogues by swapping deoxysugar biosynthetic genes. nih.govresearchgate.net

Glycopeptide Antibiotics (e.g., Vancomycin)

Glycopeptide antibiotics, such as vancomycin (B549263) and chloroeremomycin (B1668801), are critical for treating infections caused by Gram-positive bacteria. nih.govresearchgate.net Their structure features a crosslinked heptapeptide (B1575542) backbone decorated with sugar moieties. nih.govresearchgate.net These sugars, including unusual deoxysugars, are vital for their mechanism of action. nih.gov

The biosynthesis of chloroeremomycin by Amycolatopsis orientalis involves the attachment of the 2,3,6-trideoxysugar L-epivancosamine. nih.govnih.gov The complete enzymatic synthesis of TDP-L-epivancosamine has been reconstituted in vitro starting from TDP-4-keto-6-deoxy-D-glucose (an alternative name for dTDP-4-dehydro-6-deoxy-α-D-glucose). nih.govresearchgate.net This complex pathway involves a series of reactions including C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction, catalyzed by a suite of dedicated enzymes encoded within the antibiotic's biosynthetic gene cluster. nih.govresearchgate.net

Aminoglycoside Antibiotics (e.g., Streptomycin)

Streptomycin (B1217042) is an aminoglycoside antibiotic produced by Streptomyces griseus that functions by inhibiting protein synthesis in bacteria. genome.jpyoutube.com Its structure is a composite of three distinct units derived from D-glucose: streptidine, N-methyl-L-glucosamine, and the 6-deoxyhexose, streptose (B1236354). genome.jpresearchgate.net

The streptose moiety is synthesized via a dTDP-glucose pathway. genome.jp This pathway begins with the conversion of glucose-1-phosphate to dTDP-D-glucose, which is then transformed into dTDP-4-dehydro-6-deoxy-α-D-glucose by dTDP-glucose 4,6-dehydratase. wikipedia.orgnih.gov Subsequent enzymatic modifications convert this intermediate into the branched-chain sugar dTDP-streptose, which is then incorporated into the final streptomycin molecule. nih.gov

| Deoxysugar Moiety | Parent Antibiotic | Antibiotic Class | Producing Organism |

|---|---|---|---|

| D-Desosamine | Erythromycin | Macrolide | Saccharopolyspora erythraea |

| L-Mycarose | Erythromycin, Tylosin | Macrolide | S. erythraea, S. fradiae |

| D-Mycaminose | Tylosin | Macrolide | Streptomyces fradiae |

| L-Epivancosamine | Chloroeremomycin | Glycopeptide | Amycolatopsis orientalis |

| Streptose | Streptomycin | Aminoglycoside | Streptomyces griseus |

Other Antibiotics (e.g., Chalcomycin (B1236996), Megalomicin (B10785579), Avermectin)

Deoxysugars are integral components of many antibiotics, contributing significantly to their therapeutic properties. taylorandfrancis.comwashington.edu The biosynthetic pathways of these sugars frequently proceed through the common intermediate, dTDP-4-dehydro-6-deoxy-α-D-glucose.

Chalcomycin: This 16-membered macrolide antibiotic, produced by Streptomyces bikiniensis, contains the neutral deoxysugar D-chalcose. nih.govnih.gov Analysis of the chalcomycin (chm) biosynthetic gene cluster revealed a set of genes dedicated to deoxysugar synthesis. nih.gov Based on sequence comparisons, a pathway for the creation of nucleoside diphosphate-D-chalcose, originating from the dTDP-4-dehydro-6-deoxy-D-glucose intermediate, has been proposed. nih.govnih.gov

Megalomicin: Produced by Micromonospora megalomicea, megalomicin is distinguished from erythromycin by the presence of an additional deoxyamino sugar, megosamine (a derivative of D-desosamine), attached to its macrolide core. nih.gov The megalomicin (meg) gene cluster contains the complete pathway for dTDP-D-desosamine biosynthesis. nih.govresearchgate.net In vivo studies expressing these genes in E. coli have shown that the synthesis of dTDP-D-desosamine from the precursor dTDP-4-keto-6-deoxy-D-glucose involves four enzymatic steps. researchgate.net

Avermectin (B7782182): The potent anthelmintic avermectins are produced by Streptomyces avermitilis and feature a disaccharide of the methylated deoxysugar L-oleandrose. pnas.org The avermectin (ave) biosynthetic gene cluster includes eight genes responsible for deoxysugar biosynthesis and glycosylation. pnas.org While glucose is the ultimate precursor for the entire avermectin molecule, the pathway to L-oleandrose proceeds through activated nucleotide sugars, with dTDP-4-dehydro-6-deoxy-α-D-glucose being a key intermediate in the formation of such 6-deoxysugars. nih.gov

The study of these biosynthetic pathways opens avenues for combinatorial biosynthesis, where genes from different pathways can be combined to create novel antibiotic derivatives with potentially enhanced or altered activities. nih.govnih.gov

Contributions to Microbial Pathogenesis and Host-Microbe Interactions

Deoxysugars derived from dTDP-4-dehydro-6-deoxy-α-D-glucose, particularly L-rhamnose, are frequently found on the surfaces of pathogenic bacteria, where they play a pivotal role in the interactions between the microbe and its host. nih.govtmrjournals.com These sugars are key components of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. nih.govresearchgate.net

The presence and structure of these rhamnose-containing glycans can be critical for virulence. nih.gov For many pathogenic bacteria, including Streptococcus pyogenes (Group A Streptococcus), Pseudomonas aeruginosa, and Mycobacterium tuberculosis, the biosynthetic pathway for dTDP-L-rhamnose is essential for viability or pathogenicity. nih.gov The surface-exposed polysaccharides mediate interactions with host cell receptors, influencing processes like adhesion, invasion, and evasion of the host immune response. tmrjournals.com For instance, the specific saccharide composition of a pathogen's surface can determine its tissue tropism and its ability to form biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics and host defenses. youtube.com

Because the dTDP-L-rhamnose biosynthetic pathway is widespread in bacteria but absent in humans, the enzymes involved, such as dTDP-D-glucose 4,6-dehydratase (RmlB), are considered attractive targets for the development of new antimicrobial agents. nih.gov

Role in Bacterial Physiology and Cellular Processes (e.g., EF-P Rhamnosylation)

Beyond their structural roles on the cell surface, deoxysugars are involved in fundamental cellular processes. A notable example is the post-translational modification of the translation elongation factor P (EF-P). EF-P is a universally conserved protein that helps ribosomes translate specific problematic sequences, such as poly-proline motifs, thereby preventing translational stalling. nih.govoup.com

In many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, EF-P must be modified to be active. nih.govasm.org This activation occurs through a unique form of N-linked glycosylation, where a rhamnose sugar is attached to a conserved arginine residue of EF-P. nih.govbiorxiv.org The donor for this modification is dTDP-L-rhamnose, which is synthesized from dTDP-4-dehydro-6-deoxy-α-D-glucose. nih.gov The glycosyltransferase responsible for this reaction is called EarP. nih.govnih.gov

This arginine-rhamnosylation is crucial for bacterial fitness and pathogenicity. nih.govnih.gov Deletion of the genes for either EF-P or the EarP enzyme can lead to reduced growth, increased sensitivity to antibiotics, and a loss of virulence. nih.govasm.org The discovery of this distinct EF-P modification pathway has identified the enzymes involved in dTDP-L-rhamnose biosynthesis and the EarP transferase as promising new targets for the development of novel antibiotics against clinically relevant pathogens. nih.govnih.gov

Enzymology and Mechanistic Insights into Enzymes Modifying Deoxythymidine Diphosphate 4 Dehydro 6 Deoxy α D Glucose

Detailed Reaction Mechanisms of Epimerases, Reductases, and Isomerases

The enzymes that act upon dTDP-4-dehydro-6-deoxy-α-D-glucose are essential for generating the structural diversity of deoxysugars.

Proton Transfer Mechanisms

The catalytic mechanisms of these enzymes heavily rely on precise proton transfer steps, often facilitated by key active site residues.

Epimerases: dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (also known as RmlC) catalyzes the reversible epimerization of dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-4-dehydro-6-deoxy-L-mannose. wikipedia.org The proposed mechanism involves a series of proton transfers. A conserved tyrosine residue in the active site is thought to act as the general acid/base catalyst. The epimerization at C3 and C5 is believed to proceed through a series of tautomeric shifts, with the enzyme stabilizing the enolate intermediates.

Reductases: dTDP-4-dehydro-6-deoxyglucose reductase catalyzes the reduction of the 4-keto group of dTDP-4-dehydro-6-deoxy-D-glucose to produce dTDP-D-fucose, utilizing NADPH as the hydride donor. wikipedia.org The reaction mechanism involves the transfer of a hydride from NADPH to the C4-keto group of the substrate. A conserved tyrosine residue, part of a Y-X-X-X-K motif, is crucial for catalysis, acting as a general acid to protonate the nascent C4-hydroxyl group.

Isomerases: TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (Tyl1a) from the D-mycaminose biosynthetic pathway catalyzes the isomerization of dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-3-dehydro-6-deoxy-D-glucose. wikipedia.orgnih.gov This represents a less common transformation. The proposed mechanism likely involves an initial proton abstraction at C3, facilitated by a general base in the active site, to form an enediol intermediate. This is followed by reprotonation at C4 to yield the 3-keto product.

Stereochemical Outcomes of Enzymatic Transformations

The enzymes acting on dTDP-4-dehydro-6-deoxy-D-glucose exhibit remarkable stereospecificity, ensuring the formation of specific sugar isomers.

Epimerases: The 3,5-epimerase RmlC inverts the stereochemistry at both C3 and C5 of the glucose moiety, converting the D-gluco configuration to the L-manno configuration. wikipedia.org

Reductases: The reduction of the 4-keto group by dTDP-4-dehydro-6-deoxyglucose reductase is stereospecific, resulting in the formation of a hydroxyl group with a defined stereochemistry, leading to the production of dTDP-D-fucose. wikipedia.org

Isomerases: The isomerization catalyzed by Tyl1a results in the migration of the keto group from C4 to C3, a key step in the biosynthesis of the amino sugar D-mycaminose. nih.gov

Active Site Mutagenesis and Functional Residue Identification

Site-directed mutagenesis has been a powerful tool to elucidate the roles of specific amino acid residues in the active sites of enzymes that modify dTDP-4-dehydro-6-deoxy-D-glucose. nih.gov

For instance, in dTDP-glucose 4,6-dehydratase, the enzyme responsible for producing the dTDP-4-dehydro-6-deoxy-alpha-D-glucose intermediate, mutagenesis studies have identified several key residues. wisc.edu From a model of the E. coli enzyme, two groups of active site residues were identified. The first group, near the pyranose binding pocket, includes Asp135, Glu136, Glu198, Lys199, and Tyr301. wisc.edu The second group, on the re face of the nicotinamide (B372718) cofactor, includes Cys187, Asn190, and His232. wisc.edu Mutagenesis of most of these residues led to a significant decrease in catalytic efficiency, highlighting their importance in the multi-step reaction mechanism. wisc.edu

In the case of dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC), structural studies have revealed that the active site is located within a central jelly roll motif and is lined with conserved charged and aromatic residues. wikipedia.org These residues are proposed to be involved in substrate binding and catalysis. wikipedia.org

Kinetic Characterization and Substrate Specificity

The kinetic parameters of these enzymes provide insights into their efficiency and substrate preferences.

| Enzyme | Substrate | Km | kcat | Source |

| dTDP-4-dehydro-6-deoxyglucose 3-epimerase (ChmJ) | This compound | 0.4 mM | - | uniprot.org |

| TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (Tyl1a) | TDP-4-keto-6-deoxy-D-glucose | 3 µM to 1 mM (range tested) | - | nih.gov |

Data for kcat were not available in the provided search results.

Enzymes acting on dTDP-4-dehydro-6-deoxy-D-glucose can exhibit varying degrees of substrate specificity. For example, Tyl1a, the 3,4-ketoisomerase, has been shown to have a relaxed substrate specificity and can process a C-2 deoxygenated substrate as well as a CDP-linked substrate. nih.gov This promiscuity can be exploited for the chemoenzymatic synthesis of novel sugar derivatives.

Regulation of Enzyme Activity

The activity of enzymes in the deoxysugar biosynthetic pathways is tightly regulated to ensure the appropriate supply of these essential building blocks. Regulation can occur at multiple levels, including transcriptional control of the genes encoding the enzymes and allosteric regulation of the enzymes themselves.

One common regulatory mechanism is feedback inhibition, where the final product of a pathway inhibits an early enzyme in that pathway. For example, in the biosynthesis of dTDP-L-rhamnose, the final product, dTDP-L-rhamnose, is a known inhibitor of the first enzyme in the pathway, glucose-1-phosphate thymidylyltransferase. This ensures that the cell does not overproduce rhamnose precursors when they are not needed.

Advanced Research Methodologies and Biotechnological Applications

Recombinant Expression, Purification, and Characterization of Biosynthetic Enzymes

The primary enzyme responsible for the synthesis of dTDP-4-dehydro-6-deoxy-alpha-D-glucose is dTDP-D-glucose 4,6-dehydratase, commonly known as RmlB. wikipedia.org To study its function, the rmlB gene is frequently cloned into expression vectors and introduced into a host organism, typically Escherichia coli, for overexpression. nih.govuniprot.org

The purification of recombinant RmlB often involves a multi-step chromatography protocol. A common strategy is to engineer the protein with an affinity tag, such as a polyhistidine (His6-tag), which allows for initial purification using Immobilized Metal Affinity Chromatography (IMAC). nih.gov This is typically followed by size-exclusion chromatography (gel filtration) to separate the protein to a high degree of purity and confirm its native oligomeric state, which for RmlB is a homodimer. nih.govunc.edu

Once purified, the enzyme is characterized to determine its catalytic properties. Kinetic parameters are established using assays that monitor the conversion of the substrate, dTDP-D-glucose. Studies have also investigated the enzyme's substrate specificity, revealing its capacity to process non-natural substrates, which is valuable for chemoenzymatic applications. nih.gov For example, the native RmlB from E. coli B has been shown to accept modified substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose. nih.gov

| Substrate | KM (µM) | Vmax (µmol/h·mg) | Reference |

|---|---|---|---|

| dTDP-3-deoxyglucose | 200 | 130 | nih.gov |

| dTDP-3-azido-3-deoxyglucose | 300 | 90 | nih.gov |

Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complexes

The three-dimensional structure of dTDP-D-glucose 4,6-dehydratase (RmlB) has been extensively studied, primarily through X-ray crystallography. This technique has provided critical insights into its mechanism and substrate binding. To date, cryo-electron microscopy (cryo-EM) has not been a primary method for this specific enzyme, as its relatively small size and stability make it highly amenable to crystallization.

Crystal structures of RmlB from various bacterial species have been solved to high resolution. nih.govwisc.edu These studies reveal that the enzyme functions as a homodimer. nih.gov Each monomer is composed of two distinct domains: a larger N-terminal domain and a smaller C-terminal domain. nih.govproteopedia.org The N-terminal domain features a classic Rossmann fold, which is responsible for binding the essential NAD+ cofactor. wikipedia.org The C-terminal domain is primarily involved in binding the dTDP-D-glucose substrate. nih.gov The active site is located in a cleft between these two domains, where the catalytically crucial Tyr-xxx-Lys motif resides. nih.gov

Structures have been determined for the enzyme in complex with its NAD+ cofactor and various ligands, including the substrate dTDP-D-glucose and substrate analogs, providing snapshots of the catalytic process. wisc.eduproteopedia.orgnih.gov

| Organism | PDB Code | Resolution (Å) | Ligand(s) | Reference |

|---|---|---|---|---|

| Salmonella enterica | 1G1A | 2.47 | NAD+ | nih.gov |

| Streptomyces venezuelae | 1R66 | 1.44 | dTDP | wisc.edunih.gov |

| Streptococcus suis | 1KER | 1.80 | NAD+, dTDP-D-glucose | proteopedia.org |

| Escherichia coli | 1BXK | 2.10 | NAD+ | proteopedia.org |

Spectroscopic Analysis for Reaction Monitoring and Product Confirmation (e.g., NMR, HPLC-MS)

A combination of spectroscopic and spectrometric methods is employed to monitor the enzymatic conversion of dTDP-D-glucose and confirm the structure of the resulting product, this compound.

High-Performance Liquid Chromatography (HPLC) is a standard technique used to follow the progress of the reaction in real-time. By separating the substrate, product, and cofactors based on their physicochemical properties, HPLC allows for the quantification of each component over time. georgefox.edu

Mass Spectrometry (MS), particularly when coupled with HPLC (HPLC-MS) or used with techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is invaluable for identifying the reaction components. capes.gov.brnih.gov MS can confirm the mass of the product, which involves a net loss of water (18 Da) from the substrate. Rapid mix-quench MS experiments have even been used to detect transient intermediates in the reaction, providing a detailed kinetic profile of the catalytic mechanism. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure of the purified product. researchgate.netnih.gov ¹H NMR and ¹³C NMR analyses provide information about the chemical environment of each atom in the molecule. The formation of this compound is confirmed by the disappearance of the signal for the C4-hydroxyl proton and characteristic shifts in the signals for protons and carbons near the newly formed keto group and the C6-methyl group. researchgate.net

Chemoenzymatic Synthesis of Deoxysugar Derivatives

This compound is a versatile precursor in the chemoenzymatic synthesis of more complex deoxysugars. In this approach, enzymes are used as highly specific catalysts to perform transformations that are challenging to achieve through traditional organic chemistry.

The RmlB enzyme is first used to produce the key 4-keto-6-deoxy intermediate. This intermediate is often not isolated but is used directly in subsequent enzymatic steps. This "one-pot" synthesis strategy is highly efficient. For example, the complete biosynthetic pathway to dTDP-L-rhamnose has been constructed in vitro by combining RmlB with two other enzymes: a 3,5-epimerase (RmlC) and a 4-keto-reductase (RmlD). nih.govfrontiersin.org This multi-enzyme cascade converts the initial product of RmlB into the final dTDP-L-rhamnose. researchgate.net

This strategy has also been extended to produce other valuable deoxysugars. By introducing different enzymes that can act on the this compound intermediate, a variety of derivatives can be synthesized. For instance, using a dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB), the keto group can be converted to an amino group, yielding dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov This modularity makes chemoenzymatic synthesis a powerful tool for generating libraries of novel sugar derivatives for drug discovery and glycobiology research. nih.gov

Metabolic Engineering and Synthetic Biology for Novel Glycoconjugate Production

Metabolic engineering and synthetic biology harness the power of these biosynthetic pathways for practical applications, such as producing valuable natural products or creating novel molecules. This often involves modifying existing pathways or transplanting them into industrial host organisms like E. coli or yeast. nih.govnih.govmdpi.com

Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to improve or alter the function of an enzyme. nobelprize.org The process involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for a desired property, such as enhanced stability, increased activity, or a change in substrate specificity. nobelprize.org

While specific reports on the directed evolution of RmlB are not widespread, the principles are broadly applied to deoxysugar biosynthetic pathways. For instance, glycosyltransferases, the enzymes that transfer the deoxysugar to an acceptor molecule, are frequent targets. Directed evolution can be used to alter their specificity, enabling them to attach non-native sugars to a target molecule, thereby creating novel glycoconjugates with potentially improved therapeutic properties. Similarly, the epimerases and reductases that act downstream of RmlB could be evolved to produce alternative sugar stereoisomers. nobelprize.org

One of the most significant achievements in synthetic biology is the reconstitution of entire multi-step biosynthetic pathways in a heterologous host. nih.govnih.gov The complete four-enzyme pathway for dTDP-L-rhamnose synthesis (RmlA, RmlB, RmlC, and RmlD) has been successfully transferred into and expressed in E. coli. nih.govfrontiersin.org

In such a system, the host organism is engineered to express all the necessary enzymes. The cellular metabolism of the host provides the simple starting materials, such as glucose-1-phosphate and dTTP, which the reconstituted pathway then converts into the final product, dTDP-L-rhamnose. researchgate.net This approach allows for the large-scale, fermentative production of valuable sugar nucleotides that are difficult or expensive to synthesize chemically. georgefox.edu These engineered strains can serve as living factories, not only for producing the activated sugar but also for the subsequent glycosylation of target molecules to generate novel antibiotics, vaccines, or other high-value bioproducts. nih.gov

Engineering for Enhanced Production of Rare Sugars

The strategic manipulation of microbial metabolic pathways, a cornerstone of synthetic biology and metabolic engineering, has opened new avenues for the efficient production of rare sugars. Central to many of these biosynthetic routes is the intermediate compound, this compound. By enhancing the metabolic flux towards this key precursor and optimizing downstream conversion steps, researchers have successfully improved the yields of various valuable and rare deoxy-sugars. These sugars are of significant interest due to their diverse applications in glycosylated natural products, pharmaceuticals, and as low-calorie sweeteners.

Enhancing the Metabolic Flux towards this compound

The biosynthesis of this compound begins with glucose-1-phosphate and dTTP. The initial and often rate-limiting step is catalyzed by glucose-1-phosphate thymidylyltransferase (also known as RmlA), which produces dTDP-D-glucose. Subsequently, dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose into this compound. uniprot.org Metabolic engineering efforts have focused on augmenting the intracellular pool of this crucial intermediate to drive the synthesis of downstream products.

One key strategy involves the overexpression of the genes encoding the enzymes responsible for its formation, namely rmlA and rmlB. For instance, in the production of 3-O-α-mycarosylerythronolide B (MEB), a glycosylated precursor to the antibiotic erythromycin (B1671065), co-overexpression of rfbA and rfbB (homologs of rmlA and rmlB) in Escherichia coli was shown to increase the final product titer. This indicates an enhanced supply of the this compound precursor for the subsequent enzymatic steps leading to the mycarose (B1676882) sugar moiety.

To further channel metabolic resources towards the desired pathway, another effective approach is the disruption of competing metabolic routes. The precursor for the dTDP-sugar pathway, glucose-6-phosphate (G6P), is also a key substrate for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. By deleting genes such as pgi (encoding phosphoglucose (B3042753) isomerase) and zwf (encoding glucose-6-phosphate dehydrogenase), the metabolic flux can be redirected from these central carbon metabolism pathways towards the synthesis of dTDP-sugars. This strategy has been successfully employed to increase the production of glycosylated products by elevating the intracellular concentration of UDP-glucose, a related nucleotide sugar, and can be similarly applied to enhance the dTDP-glucose pool.

Production of dTDP-L-rhamnose

L-rhamnose is a 6-deoxysugar with widespread applications in the food, cosmetic, and pharmaceutical industries. Its biosynthesis proceeds from this compound via the action of two additional enzymes: dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC) and dTDP-4-dehydrorhamnose reductase (RmlD).

Engineered Production of dTDP-L-rhamnose

| Engineering Strategy | Host Organism | Key Enzymes | Starting Materials | Reported Yield | Reference |

|---|---|---|---|---|---|

| One-pot multi-enzyme synthesis | E. coli (in vitro) | TMP kinase, Acetate kinase, RmlA, RmlB, RmlC (M. loti), RmlD (M. loti) | dTMP, Glucose-1-phosphate | 82% based on dTMP; 180 mg from 20 ml reaction | nih.gov |

| Heterologous expression of RmlABCD pathway | E. coli | RmlA, RmlB, RmlC, RmlD from Saccharothrix syringae | dTTP, Glucose-1-phosphate | Qualitative confirmation of sequential synthesis |

Production of other Deoxy Sugars

The versatility of this compound as a precursor extends to the biosynthesis of a wide array of other rare sugars. By introducing different downstream modifying enzymes, the metabolic pathway can be directed towards the synthesis of various valuable compounds.

For example, the production of dTDP-D-fucose , another important deoxy sugar, can be achieved by the action of dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) on the common intermediate. The gene encoding this enzyme can be introduced into a host organism to establish a synthetic pathway for dTDP-D-fucose.

Similarly, the biosynthesis of dTDP-6-deoxy-β-D-allose , an unusual deoxysugar found in some macrolide antibiotics, has been characterized. The enzyme dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP was shown to catalyze the reduction of the 4-keto group of dTDP-4-keto-6-deoxy-D-glucose, leading to the formation of dTDP-6-deoxy-β-D-allose when coupled with the epimerase GerF. wikipedia.org

The production of 3-O-α-mycarosylerythronolide B (MEB) in E. coli provides a compelling case study for enhancing the flux through the this compound pathway for the synthesis of a complex glycosylated molecule. By systematically blocking competing pathways for the precursor G6P through the knockout of pgi, zwf, and yihX (encoding a G1P hydrolase), the MEB titer was significantly increased. Further enhancement was achieved by overexpressing rfbA and rfbB, which directly contribute to the synthesis of the this compound intermediate. These combined strategies resulted in a 9.8-fold increase in MEB production in the triple knockout strain compared to the parent strain.

Examples of Engineered Production of Rare Sugars from this compound

| Target Product | Key Downstream Enzyme(s) | Engineering Strategy | Host Organism | Observed Outcome | Reference |

|---|---|---|---|---|---|

| dTDP-D-fucose | dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) | Introduction of the fcd gene | E. coli | Biosynthesis of dTDP-D-fucose | |

| dTDP-6-deoxy-β-D-allose | dTDP-4-keto-6-deoxyglucose 3-epimerase (GerF), dTDP-4-keto-6-deoxyglucose reductase (GerKI) | Heterologous expression of gerF and gerKI | E. coli | In vitro synthesis and structural determination of the product | wikipedia.org |

| 3-O-α-mycarosylerythronolide B (MEB) | Mycarose biosynthesis pathway enzymes | Knockout of pgi, zwf, yihX; Overexpression of rfbA, rfbB | E. coli | 9.8-fold increase in MEB titer |

Emerging Research Frontiers

Discovery and Characterization of Uncharted Deoxysugar Biosynthetic Pathways

The discovery of novel natural products often leads to the identification of uncharted biosynthetic pathways. The presence of genes homologous to those encoding enzymes for dTDP-4-dehydro-6-deoxy-alpha-D-glucose synthesis is a strong indicator of a deoxysugar pathway. This intermediate is formed from dTDP-D-glucose by the action of dTDP-D-glucose 4,6-dehydratase, an enzyme known as RmlB. wikipedia.orgproteopedia.org The product, this compound, is a stable intermediate that serves as the precursor for nearly all known deoxysugar biosynthetic pathways. nih.gov

The characterization of enzymes that act upon this compound is key to elucidating these new pathways. For instance, different epimerases and reductases can modify this intermediate to produce a wide array of deoxysugars. In the well-studied dTDP-L-rhamnose pathway, a 3,5-epimerase (RmlC) and a 4-reductase (RmlD) act sequentially on the intermediate. researchgate.net However, in the biosynthesis of other deoxysugars like dTDP-D-fucose, a different reductase is employed. researchgate.net The identification and biochemical characterization of these downstream enzymes in various organisms continue to expand our understanding of the diversity of deoxysugar biosynthesis.

Research into the biosynthesis of unusual sugars, such as 6-deoxy-L-talose in Actinobacillus actinomycetemcomitans, has revealed pathways that diverge after the formation of dTDP-4-dehydro-6-deoxy-D-glucose. researchgate.net These discoveries are often facilitated by genome mining, where gene clusters containing homologs of RmlB are targeted for expression and functional analysis. This approach has been successful in identifying the enzymatic steps leading to various deoxysugars, highlighting the versatility of this compound as a biosynthetic precursor.

| Enzyme | Systematic Name | Reaction | Pathway Example | Reference |

|---|---|---|---|---|

| RmlB | dTDP-glucose 4,6-hydro-lyase | dTDP-D-glucose → dTDP-4-dehydro-6-deoxy-D-glucose + H₂O | dTDP-L-rhamnose biosynthesis | wikipedia.orguniprot.org |

| RmlC | dTDP-4-dehydro-6-deoxy-D-glucose-3,5-epimerase | dTDP-4-dehydro-6-deoxy-D-glucose → dTDP-4-dehydro-6-deoxy-L-mannose | dTDP-L-rhamnose biosynthesis | researchgate.net |

| Tyl1a | TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase | TDP-4-keto-6-deoxy-D-glucose → TDP-3-keto-6-deoxy-D-glucose | D-mycaminose biosynthesis | nih.gov |

| Fcd | dTDP-4-dehydro-6-deoxyglucose reductase | dTDP-4-dehydro-6-deoxy-D-glucose → dTDP-D-fucose | dTDP-D-fucose biosynthesis | researchgate.net |

Elucidation of Regulatory Networks Governing Deoxysugar Metabolism

The biosynthesis of deoxysugars is a metabolically expensive process that must be tightly regulated. Research into these regulatory networks is revealing complex layers of control that ensure the efficient production of these essential compounds. A primary example is the dTDP-L-rhamnose biosynthetic pathway, where this compound is a key intermediate. nih.gov

In many bacteria, the first enzyme in this pathway, glucose-1-phosphate thymidylyltransferase (RmlA), is subject to allosteric feedback inhibition by the final product, dTDP-L-rhamnose. nih.gov This regulatory mechanism effectively controls the entry of glucose-1-phosphate into the pathway, thereby modulating the intracellular levels of all subsequent intermediates, including this compound. Structural studies of RmlA from Pseudomonas aeruginosa have detailed the binding site for the allosteric inhibitor dTDP-L-rhamnose, providing a molecular basis for this regulation. nih.gov This inhibition is a key finding as it represents the feedback control of a therapeutically important pathway. nih.gov

Beyond feedback inhibition, transcriptional regulation of the genes encoding the biosynthetic enzymes plays a crucial role. In many bacteria, the genes for the dTDP-L-rhamnose pathway (rmlA, rmlB, rmlC, and rmlD) are organized in an operon, allowing for their coordinated expression. The expression of these operons can be controlled by various factors, often linked to the synthesis of cell surface polysaccharides. The study of these gene regulatory networks, which govern the metabolic machinery, is a growing area of research, with comparative genomics revealing significant rearrangements of these networks even between related species. nih.govnih.gov

| Regulatory Mechanism | Enzyme/Gene Target | Effector Molecule | Organism Example | Reference |

|---|---|---|---|---|

| Allosteric Feedback Inhibition | RmlA (Glucose-1-phosphate thymidylyltransferase) | dTDP-L-rhamnose | Pseudomonas aeruginosa | nih.gov |

| Transcriptional Regulation (Operon) | rmlABCD operon | Various transcriptional regulators | Many Gram-negative bacteria | uniprot.org |

Exploiting Deoxysugar Biosynthesis for Antimicrobial Drug Development

The deoxysugar L-rhamnose is a vital component of the cell wall in many pathogenic bacteria, including Mycobacterium tuberculosis, but it is absent in humans. nih.govresearchgate.net This makes the dTDP-L-rhamnose biosynthetic pathway, which proceeds through the intermediate this compound, an attractive target for the development of new antimicrobial drugs. researchgate.netnih.gov Inhibiting any of the four enzymes in this pathway (RmlA, RmlB, RmlC, or RmlD) would disrupt cell wall synthesis, leading to bacterial death.

The enzymes RmlA and RmlB are particularly promising targets. RmlA catalyzes the first committed step of the pathway, while RmlB catalyzes the formation of this compound. wikipedia.orgnih.gov The essentiality of these enzymes for bacterial viability has been demonstrated in several pathogens. researchgate.net Consequently, there is significant interest in identifying and developing potent and specific inhibitors for these enzymes.

High-throughput screening of chemical libraries and structure-based drug design are being employed to discover novel inhibitors. For example, the detailed structural information available for enzymes like RmlA and RmlB from various pathogenic bacteria provides a roadmap for designing compounds that can bind to their active sites and block their function. proteopedia.orgnih.govnih.gov The development of such inhibitors holds promise for combating antibiotic-resistant infections, a major global health challenge. drugdiscoveryonline.com

| Enzyme Target | Role in Pathway | Rationale for Targeting | Reference |

|---|---|---|---|

| RmlA (Glucose-1-phosphate thymidylyltransferase) | First committed step | Essential for bacterial growth; controls flux into the pathway. | researchgate.netnih.gov |

| RmlB (dTDP-D-glucose 4,6-dehydratase) | Forms dTDP-4-dehydro-6-deoxy-D-glucose | Essential for producing the key intermediate for deoxysugar synthesis. | proteopedia.orgnih.gov |

| RmlC (dTDP-4-dehydro-6-deoxy-D-glucose-3,5-epimerase) | Epimerization at C3 and C5 | Essential for producing the correct stereochemistry of the final product. | researchgate.net |

| RmlD (dTDP-4-dehydro-6-deoxy-L-mannose reductase) | Final reduction step | Catalyzes the formation of the final product, dTDP-L-rhamnose. | researchgate.net |

Glycoengineering of Biologically Active Molecules for Enhanced Efficacy

By understanding the biosynthetic pathways of deoxysugars, researchers can manipulate them to create novel glycosylated compounds. This can be achieved by introducing genes for deoxysugar biosynthesis from one organism into another that produces a desired aglycone (the non-sugar portion of the molecule). This "combinatorial biosynthesis" approach allows for the generation of libraries of new "unnatural" natural products with potentially improved therapeutic properties.

For instance, the enzymatic machinery that uses this compound as a branching point can be exploited to produce a variety of deoxysugars. By swapping or modifying the epimerases, reductases, and glycosyltransferases involved, it is possible to attach different deoxysugars to a target molecule. This can lead to the development of next-generation antibiotics that can overcome existing resistance mechanisms. The ability to manipulate glycan structures on therapeutic molecules offers tremendous potential in improving the efficacy, safety, and targeted delivery of biotherapeutics. longdom.org This field of research is rapidly advancing, with glycoengineering being applied to enhance antibody therapeutics, vaccines, and cell therapies. nih.govbiopharminternational.com

| Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Combinatorial Biosynthesis | Expressing deoxysugar biosynthetic genes in a heterologous host that produces a natural product aglycone. | Creation of novel glycosylated compounds with altered activity. | nih.gov |

| Enzyme Modification | Altering the substrate specificity of glycosyltransferases or deoxysugar modifying enzymes. | Attachment of non-native or modified deoxysugars to a target molecule. | longdom.org |

| Pathway Engineering | Modifying or blocking competing deoxysugar pathways to channel intermediates like this compound towards a desired product. | Increased yield of a specific glycosylated molecule. | researchgate.net |

Q & A

Basic Research Questions

Q. What enzymatic assays are used to quantify the production of dTDP-4-dehydro-6-deoxy-alpha-D-glucose in bacterial systems?

- Methodological Answer : The activity of dTDP-glucose 4,6-dehydratase (EC 4.2.1.46), which synthesizes this compound, is typically assayed via spectrophotometry. The reaction product absorbs strongly at 320 nm under alkaline conditions (0.1 M NaOH), enabling real-time monitoring of enzyme kinetics. Alternatively, HPLC can quantify substrate depletion (dTDP-glucose) and product formation using ion-pair chromatography with UV detection .

Q. How does this compound contribute to cell wall biosynthesis in plants?

- Methodological Answer : This compound is a precursor for dTDP-L-rhamnose, a critical component of pectin in plant cell walls. Genes such as GRMZM2G031311 (maize) and AT3G14790 (Arabidopsis) encode dTDP-glucose 4,6-dehydratase, linking nucleotide-sugar metabolism to cell wall integrity. Knockout mutants of these genes can be analyzed via GC-MS to assess pectin composition changes .

Q. What is the role of NAD+ in the catalytic mechanism of dTDP-glucose 4,6-dehydratase?

- Methodological Answer : NAD+ acts as a cofactor in the dehydration reaction, facilitating the oxidation of dTDP-glucose to form a 4-keto intermediate. Isotopic labeling (e.g., H-NAD+) combined with crystallographic studies (e.g., PDB: 1H5P) reveals the conserved binding pocket and hydride transfer mechanism. Mutagenesis of conserved residues (e.g., Lys-153) can disrupt NAD+ binding, validated via activity assays .

Advanced Research Questions

Q. How can structural variations in this compound influence downstream enzyme specificity?

- Methodological Answer : Structural analogs (e.g., dTDP-3-keto-6-deoxyglucose) can be synthesized enzymatically or chemically and tested against epimerases (e.g., EC 4.2.1.159). X-ray crystallography (e.g., WlaRA structure) and molecular docking simulations identify steric and electronic interactions at the active site. Kinetic parameters (, ) for mutant enzymes (e.g., WlaRB variants) reveal substrate flexibility .

Q. What experimental strategies resolve contradictions in reported enzyme kinetic parameters for dTDP-glucose 4,6-dehydratase?

- Methodological Answer : Discrepancies in or values may arise from assay conditions (e.g., pH, ionic strength). Standardizing protocols (e.g., 50 mM HEPES pH 7.5, 23°C) and using internal controls (e.g., NADPH stability) improve reproducibility. Meta-analysis of datasets (e.g., BRENDA database) and error propagation models (e.g., Monte Carlo simulations) can statistically validate outliers .

Q. How do genetic engineering approaches enhance the study of this compound metabolism in non-model organisms?

- Methodological Answer : Heterologous expression of rmlB (encoding dTDP-glucose 4,6-dehydratase) in E. coli coupled with CRISPR-Cas9 knockouts enables pathway reconstruction. Transcriptomic profiling (RNA-seq) and metabolomic flux analysis (e.g., C-glucose tracing) in engineered strains quantify pathway efficiency and identify regulatory nodes .

Q. What are the challenges in reconstructing downstream metabolic pathways involving this compound?

- Methodological Answer : Pathway bottlenecks include enzyme promiscuity (e.g., dTDP-4-keto-6-deoxyglucose 3,5-epimerase) and spontaneous isomerization of intermediates. Combinatorial enzyme assays (e.g., RmlC + RmlD) with time-resolved NMR (e.g., H-C HSQC) track intermediate stability. In silico pathway modeling (e.g., COPASI) predicts optimal enzyme ratios for maximal flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.